molecular formula C8H9N3O3 B13112358 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate

Cat. No.: B13112358
M. Wt: 195.18 g/mol
InChI Key: FUVGDYARJQLAIF-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a carboxylate group and an amino-oxoethyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethyl chloroformate, followed by the introduction of an amino group. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the ester intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and oxo groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxoethyl pyrazine-2-carboxylate
  • 2-Amino-2-oxoethyl 3-methylpyrazine-2-carboxylate
  • 2-Amino-2-oxoethyl 6-methylpyrazine-2-carboxylate

Uniqueness

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is unique due to the specific position of the methyl group on the pyrazine ring. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C8H9N3O3

Molecular Weight

195.18 g/mol

IUPAC Name

(2-amino-2-oxoethyl) 5-methylpyrazine-2-carboxylate

InChI

InChI=1S/C8H9N3O3/c1-5-2-11-6(3-10-5)8(13)14-4-7(9)12/h2-3H,4H2,1H3,(H2,9,12)

InChI Key

FUVGDYARJQLAIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)C(=O)OCC(=O)N

Origin of Product

United States

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